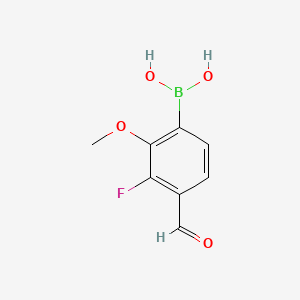
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group, a formyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid typically involves the following steps:
Functional Group Introduction: The fluoro, formyl, and methoxy groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: (3-Fluoro-4-carboxy-2-methoxyphenyl)boronic acid
Reduction: (3-Fluoro-4-hydroxymethyl-2-methoxyphenyl)boronic acid
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes or the target molecules, leading to inhibition or detection .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain applications.
4-Methoxyphenylboronic acid: Lacks both the fluoro and formyl groups, resulting in different reactivity and applications.
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which affects its chemical properties and uses.
Uniqueness
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, formyl, and methoxy) on the phenyl ring. This combination of substituents imparts distinct reactivity and makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H8BFO4 |
|---|---|
Peso molecular |
197.96 g/mol |
Nombre IUPAC |
(3-fluoro-4-formyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3 |
Clave InChI |
QYAUJLYWGVPQKW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


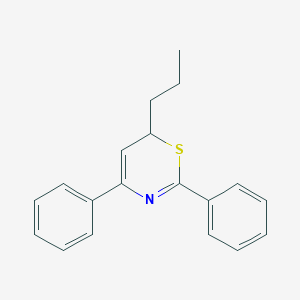
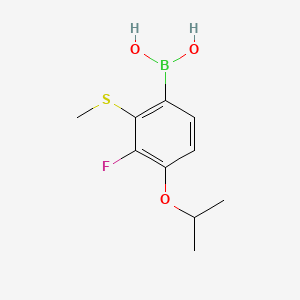
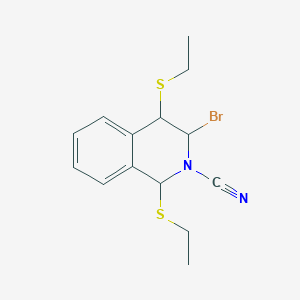
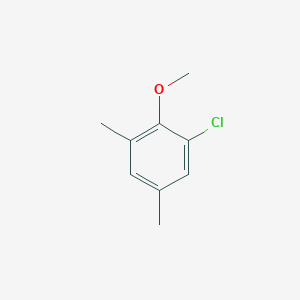
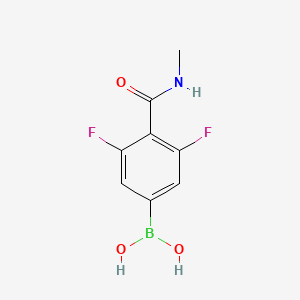
![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)
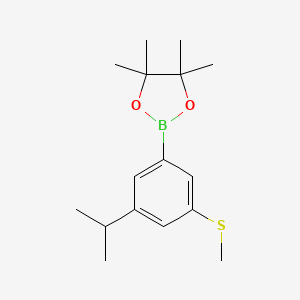
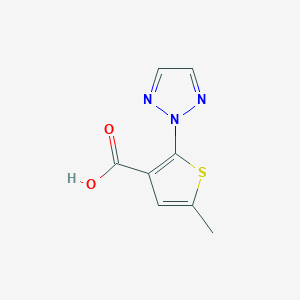
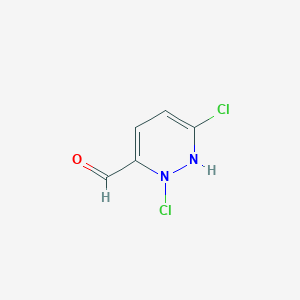
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
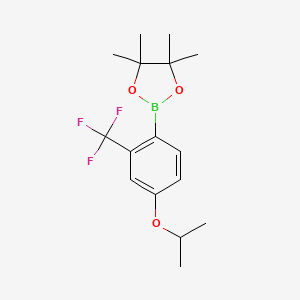
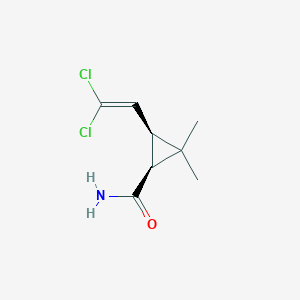
![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
